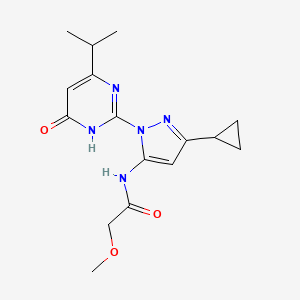

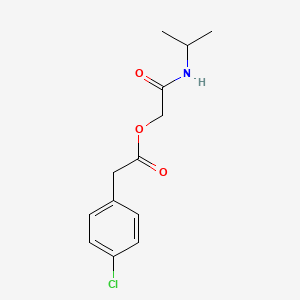

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

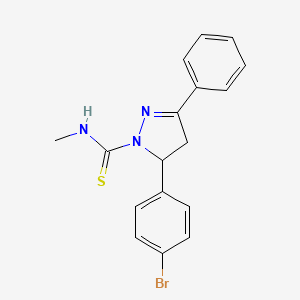

The compound , N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide, appears to be a complex molecule that may be related to the field of heterocyclic chemistry. The structure suggests the presence of multiple heterocycles, which are rings containing at least one atom other than carbon. These types of compounds are often of interest due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the preparation of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile derivatives involves the reaction of 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of piperidine in ethanol . Another related compound, N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, was synthesized using Suzuki-Miyaura cross-coupling reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using NMR techniques, as well as other spectral methods like IR, UV, and MS . These techniques allow for the identification of the specific functional groups present in the molecule and the confirmation of the overall molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cross-coupling reactions, as seen in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide . The reactivity of the compound would likely be influenced by the presence of the pyrazole and pyrimidine rings, as well as the substituents attached to these rings.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide are not detailed in the provided papers, related compounds often exhibit properties that are influenced by their heterocyclic structures. These properties can include solubility in various solvents, melting points, and stability under different conditions. The spectral characteristics provided by IR, UV, and MS can also offer insights into the physical properties of these compounds .

Scientific Research Applications

Synthesis and Biological Applications

Research has focused on the synthesis of various heterocyclic compounds that share structural similarities or chemical reactivity with the specified compound. These studies highlight the chemical versatility and potential therapeutic applications of these molecules:

Antifungal and Antimicrobial Activities : A series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives were synthesized, demonstrating significant activity against Candida albicans with minimal inhibitory concentrations (MIC) of ≤ 25 µg/mL, suggesting potential as antifungal agents (Maruoka et al., 2008). Similarly, compounds incorporating sulfamoyl moieties showed promising antibacterial and antifungal effects (Darwish et al., 2014).

Antitumor Activities : Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized and tested against 60 cancer cell lines, revealing notable cancer cell growth inhibition in eight lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidines : Research into the synthesis of pyrazolo[1,5-a]pyrimidines has been reported, showing potential applications in creating novel compounds with possible biological activities (Dollé et al., 2008).

Chemical Synthesis and Reactivity : Studies have explored the synthesis of various derivatives through reactions involving cyclocondensation, highlighting the chemical reactivity and potential for generating diverse biologically active molecules (Štětinová et al., 1997).

properties

IUPAC Name |

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-9(2)11-7-14(22)19-16(17-11)21-13(18-15(23)8-24-3)6-12(20-21)10-4-5-10/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,23)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADVLIHSFDOEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

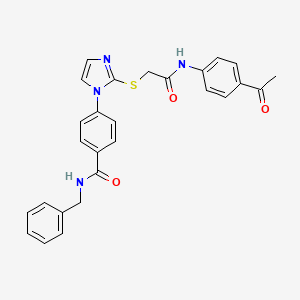

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

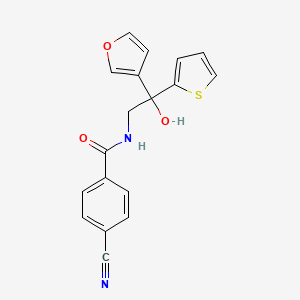

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

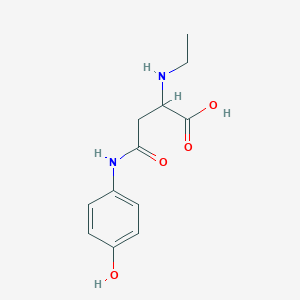

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)